N-(benzylcarbamoyl)-2-(7-nitro-4-oxoquinazolin-3-yl)acetamide
Description
N-(benzylcarbamoyl)-2-(7-nitro-4-oxoquinazolin-3-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a 7-nitro substituent on the quinazolinone core and a benzylcarbamoyl group attached to the acetamide nitrogen (Fig. 1). The 7-nitro group in this compound likely enhances electron-withdrawing effects, influencing reactivity and binding affinity, while the benzylcarbamoyl moiety may modulate solubility and target interactions.
Properties
Molecular Formula |
C18H15N5O5 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-(benzylcarbamoyl)-2-(7-nitro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H15N5O5/c24-16(21-18(26)19-9-12-4-2-1-3-5-12)10-22-11-20-15-8-13(23(27)28)6-7-14(15)17(22)25/h1-8,11H,9-10H2,(H2,19,21,24,26) |
InChI Key |
JFFHHDVOAAKKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(benzylcarbamoyl)-2-(7-nitro-4-oxoquinazolin-3-yl)acetamide, identified by its CAS number 771495-61-5, is a compound that has garnered attention for its biological activity , particularly in the fields of antimicrobial and anticancer research . This article provides a detailed examination of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , featuring a quinazolinone core which is known for various pharmacological activities. The presence of the nitro group and the benzylcarbamoyl moiety contributes to its potential biological effects.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In studies, it was found to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Data adapted from .
Anticancer Activity
Research has indicated that this compound also possesses anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
- HeLa Cells : IC50 value of 15 µM
- MCF-7 Cells : IC50 value of 20 µM
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving DNA damage and oxidative stress .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may function by:
- Intercalating DNA : Similar to other quinazoline derivatives, it may intercalate into DNA, disrupting replication.
- Inducing Reactive Oxygen Species (ROS) : The nitro group could facilitate the generation of ROS, leading to oxidative damage in cells.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of quinazolinone-acetamide derivatives are highly dependent on substituents at position 7 of the quinazolinone and the N-acetamide group. Below is a comparative analysis based on structural analogs (Table 1):
Table 1: Structural and Functional Comparison of Quinazolinone-Acetamide Derivatives
Key Findings from Analog Studies
Anti-Inflammatory Activity
- Ethylamino-substituted analog: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models, likely due to optimized hydrogen bonding via the ethylamino group .
- Nitro vs. However, nitro derivatives often exhibit higher cytotoxicity, necessitating further safety studies.
Solubility and Bioavailability
- The 1,3-benzodioxol-5-yl substituent () improves solubility via polar oxygen atoms, whereas the naphthalen-1-yl group () may enhance lipophilicity, favoring blood-brain barrier penetration. The target compound’s benzylcarbamoyl group balances hydrophilicity and lipophilicity, suggesting moderate oral bioavailability.
Mechanistic Insights
- Nitro group role: The 7-nitro substituent may stabilize the quinazolinone core via resonance, enhancing interaction with inflammatory mediators (e.g., COX enzymes) .
- Benzylcarbamoyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
